2-(1,3-dioxoisoindolin-2-yl)-N-(4-(4-ethylphenyl)thiazol-2-yl)acetamide

Data Gap Procurement Caution Absence of Evidence

Medicinal chemistry teams pursuing allosteric EGFR inhibitor programs often lack access to systematically varied 4-arylthiazole isoindoline acetamides for structure-property relationship (SPR) studies. This compound fills a critical gap as the 4-ethylphenyl variant, enabling direct lipophilicity and target engagement comparisons against 3-methoxy (WAY-271413) and 4-fluoro congeners. Key procurement considerations: (1) Supplied with Certificate of Analysis guaranteeing ≥95% purity, suitable for LC-MS/MS method development and crystallographic studies. (2) Available for immediate dispatch; inquire for milligram-to-gram scale pricing. (3) Ideal for chemoproteomic target deconvolution (thermal proteome profiling, affinity pull-down/MS) to establish first-in-class target binding data.

Molecular Formula C21H17N3O3S
Molecular Weight 391.45
CAS No. 477545-63-4
Cat. No. B2885858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-dioxoisoindolin-2-yl)-N-(4-(4-ethylphenyl)thiazol-2-yl)acetamide
CAS477545-63-4
Molecular FormulaC21H17N3O3S
Molecular Weight391.45
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C21H17N3O3S/c1-2-13-7-9-14(10-8-13)17-12-28-21(22-17)23-18(25)11-24-19(26)15-5-3-4-6-16(15)20(24)27/h3-10,12H,2,11H2,1H3,(H,22,23,25)
InChIKeyWFXZMKMLHGQSIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Classification & Evidence Availability for Isoindoline-Thiazole Acetamide


The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(4-ethylphenyl)thiazol-2-yl)acetamide (CAS 477545-63-4) belongs to the class of isoindoline-1,3-dione acetamide derivatives containing a 4-arylthiazole appendage . Its molecular formula is C21H17N3O3S with a molecular weight of 391.45 g/mol . Despite its presence in commercial chemical catalogs, a systematic search of primary literature, patents, and public bioactivity databases (ChEMBL, BindingDB, PubChem) conducted on 2026-04-29 yielded no quantitative biological or physicochemical data for this exact compound [1][2]. Consequently, no peer-reviewed comparative evidence currently exists to support a procurement preference over structurally related analogs.

Structural class fit for allosteric kinase inhibitor screening
No public bioactivity data; requires in-house assay commissioning
Select only if de novo profiling resources are available

Why In-Class Substitution Lacks Empirical Justification


Procurement decisions for this compound cannot be guided by class-level assumptions because the isoindoline-1,3-dione thiazole acetamide scaffold presents multiple modifiable positions—the phenyl substituent on the thiazole ring, the acetamide linker, and the isoindoline dione core—each known to dramatically alter target engagement, selectivity, and pharmacokinetic parameters in related allosteric EGFR inhibitor series [1]. Without head-to-head quantitative data comparing CAS 477545-63-4 specifically against its closest analogs (e.g., compounds bearing 4-methylphenyl, 4-fluorophenyl, or 3-methoxyphenyl thiazole variants [2]), no scientific basis exists to assert that generic substitution would preserve biological activity, selectivity, or safety outcomes. Any substitution claim would be purely speculative and carries unacceptable risk in research or development contexts.

Scaffold sensitivity
Multiple modifiable positions (phenyl substituent, linker, core) may drastically alter target engagement
Lack of head-to-head data
No quantitative comparison with close analogs (4-methyl, 4-fluoro, 3-methoxy phenyl variants) exists
Unsubstantiated interchangeability
Generic substitution would be speculative and carries unquantified risk of inactivity or off-target effects

Quantitative Differentiation Evidence: Assessed Alternatives


Absence of Comparative Bioactivity Data

A comprehensive search of public databases (ChEMBL, BindingDB, PubChem BioAssay), patent repositories (Google Patents, USPTO, WIPO), and primary literature (PubMed, Google Scholar) as of 2026-04-29 failed to identify any quantitative bioactivity, selectivity, ADME, or physicochemical measurement for 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(4-ethylphenyl)thiazol-2-yl)acetamide [1][2][3]. In contrast, structurally related compounds in the isoindoline-thiazole acetamide class (e.g., EAI045, JBJ-04-125-02) have publicly reported IC50 values against mutant EGFR ranging from sub-nanomolar to low micromolar depending on the substitution pattern [2]. The 4-ethylphenyl variant at the thiazole position has no published activity record, meaning the compound's differentiation value—whether improved potency, altered selectivity, enhanced solubility, or reduced off-target activity—remains entirely unsubstantiated. Prospective procuring entities must request proprietary vendor data or commission de novo profiling assays before selecting this compound over cheaper or more thoroughly characterized analogs such as 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(3-methoxyphenyl)thiazol-2-yl)acetamide (WAY-271413) .

Data Availability
Data to verify
No quantitative data vs Known analogs IC50 0.001–10 µM
Procurement risk; requires de novo profiling
All public databases searched (2026-04-29) returned no results
Data Gap Procurement Caution Absence of Evidence

Guarded Application Scenarios Based on Structural Inference


Allosteric Kinase Inhibitor Screening with De Novo Profiling

Given the structural resemblance to known allosteric EGFR inhibitors such as EAI045 [1], this compound could theoretically serve as a starting point for medicinal chemistry campaigns targeting drug-resistant EGFR mutants (L858R, T790M, C797S) or other kinases. However, any such use MUST be accompanied by commissioning in-house biochemical and cellular assays, as no public activity data exists to guide experimental parameters or expected potency ranges [2].

Physicochemical and ADME Benchmarking Against Analogs

The 4-ethylphenyl substitution may confer distinct lipophilicity (cLogP ≈3.5–4.5) and solubility profiles compared to 3-methoxy or 4-fluoro congeners [3]. This compound could be used in parallel testing with WAY-271413 and other known analogs to establish structure-property relationships (SPR) for the thiazole aryl substituent, provided that the procuring entity designs and funds the comparative study [3].

Chemical Probe Development and Target Identification

In the absence of known target engagement profiles, an entity could acquire this compound for chemoproteomic or affinity-based target deconvolution studies (e.g., thermal proteome profiling, affinity pull-down followed by mass spectrometry). Such studies would be the first to assign quantitative target binding data to this molecule, thereby transforming its procurement value from unknown to defined [4].

Reference Compound for Spectroscopy and Crystallography

The compound may be procured as an analytical reference standard (provided a Certificate of Analysis with ≥95% purity is supplied by the vendor) for developing LC-MS/MS methods or for crystallographic studies comparing the solid-state conformation of 4-ethylphenyl thiazole variants to known crystal structures of related isoindoline acetamides [5].

Application
Selection Property
Validation Focus
Allosteric kinase inhibitor screening
Structural class context
Commissioned biochemical/cellular assays
Physicochemical/ADME benchmarking
Predicted lipophilicity comparison
Parallel testing with characterized analogs
Chemical probe/target ID studies
Target deconvolution readiness
Chemoproteomic or affinity-based assays
Analytical reference standard
Certificate of Analysis required
Purity and identity by COA
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